Atrial Natriuretic Peptide (ANP) (1-28), human, porcine
Description
Atrial Natriuretic Peptide (ANP) (1-28) is a 28-amino acid cardiac hormone critical for regulating blood pressure, sodium excretion, and fluid balance. Synthesized as a pro-peptide and cleaved by the protease corin, ANP binds to natriuretic peptide receptor-A (NPR-A) to stimulate cyclic guanosine monophosphate (cGMP) production, mediating vasodilation and diuresis . Human and porcine ANP (1-28) share high homology, with mature circulating ANP exhibiting low species specificity across mammals .
Properties
Molecular Formula |
C129H207N45O41S3 |
|---|---|
Molecular Weight |
3140.5 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4) |
InChI Key |
NYSSIVMKYRVLPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview of Natriuretic Peptides
The natriuretic peptide family includes ANP, BNP (Brain Natriuretic Peptide), CNP (C-Type Natriuretic Peptide), and DNP (Dendroaspis Natriuretic Peptide). Key differences are summarized in Table 1.
Table 1: Comparative Analysis of Natriuretic Peptides
Species-Specific Variations: Human vs. Porcine ANP (1-28)
Human and porcine ANP (1-28) share identical amino acid sequences , unlike rat ANP, which diverges at residue 12 . Cetaceans (e.g., dolphins) and pigs exhibit high ANP homology with humans, enabling cross-species antibody use in research . A distinct 26-amino acid natriuretic peptide discovered in porcine brain shares functional similarities with ANP but differs structurally, highlighting species-specific evolutionary adaptations .
Mechanistic Divergence
- ANP vs. BNP: While both bind NPR-A, BNP has a longer half-life, making it a superior diagnostic marker for chronic heart failure. ANP levels rise acutely in response to atrial stretch, whereas BNP reflects ventricular stress .
- ANP vs. CNP : CNP’s binding to NPR-B activates pathways for endothelial repair and bone growth, lacking significant natriuretic effects .
- ANP vs.
Q & A
Q. What structural features define ANP (1-28) and how is it synthesized in vivo?
ANP (1-28) is a 28-amino acid peptide hormone with a conserved 17-amino acid ring structure formed by a disulfide bond between Cys⁷ and Cys²³. It is synthesized via proteolytic cleavage of a 151-amino acid preproANP precursor by corin, a serine protease, in cardiac myocytes. The mature peptide is secreted in response to atrial stretch or injury .
Q. What are the primary physiological roles of ANP (1-28) in cardiovascular and renal systems?
ANP (1-28) induces natriuresis, diuresis, and vasodilation by binding to guanylate cyclase-linked NPR-A receptors. It antagonizes the renin-angiotensin-aldosterone system (RAAS) by inhibiting endothelin-1 secretion and aldosterone production, thereby regulating blood pressure and fluid homeostasis .
Q. What methodologies are recommended for detecting and quantifying ANP (1-28) in biological samples?
- Radioimmunoassay (RIA): Utilizes antibodies specific to ANP (e.g., rabbit anti-α-ANP antibodies) and Sep-Pak C18 columns for hormone extraction from plasma or tissue .
- Competitive ELISA: Measures ANP in human plasma, urine, or cell culture media with cross-reactivity validated for human, porcine, canine, and rodent samples .
- Immunohistochemistry (IHC): Employs biotin-labeled ANP (1-28) antibodies for localization studies in cardiac tissue .
Advanced Research Questions
Q. How should researchers design in vitro experiments to study ANP (1-28)-mediated inhibition of endothelin-1 secretion?
- Cell Models: Use cultured porcine or human umbilical vein endothelial cells (HUVECs) stimulated with angiotensin II (Ang II) or thrombin to induce endothelin-1 secretion.
- Dose-Response Analysis: Treat cells with ANP (1-28) at concentrations ranging from 0.1–100 nM and measure secreted endothelin-1 via ELISA.
- Mechanistic Insight: Quantify intracellular cGMP levels (via ELISA or fluorescence assays) to confirm NPR-A receptor activation .
Q. How do contradictions in ANP receptor binding studies arise, and how can they be resolved?
Discrepancies in binding affinity (e.g., human ANP binds rat glomerular receptors with Kd = 0.46 nM) may stem from species-specific NPR-A receptor variants or experimental conditions (e.g., tissue source, ligand purity). To address this:
Q. What are the implications of cross-species sequence variations in ANP (1-28) for translational research?
Human, porcine, canine, and ovine ANP (1-28) share identical sequences, enabling interspecies translational studies. However, rodent ANP differs at position 12 (Ile→Met in rats), which may alter receptor binding efficiency. Researchers should:
Q. How does ANP (1-28) modulate lipid metabolism during exercise, and what experimental approaches are used to study this?
ANP (1-28) stimulates lipolysis during exercise via cGMP-dependent activation of hormone-sensitive lipase (HSL). To investigate:
- In Vivo Models: Administer ANP (1-28) intravenously in exercising rodents and measure plasma free fatty acids (FFA) and glycerol.
- In Vitro Models: Treat adipocytes with ANP (1-28) and quantify HSL phosphorylation and lipolytic markers (e.g., glycerol release) .
Q. What experimental strategies address the instability of ANP (1-28) in biofluids?
- Sample Handling: Collect blood in EDTA-coated tubes, centrifuge immediately, and store plasma at -70°C to prevent degradation.
- Protease Inhibitors: Add aprotinin or leupeptin during extraction to inhibit peptidases.
- Stabilized Analogs: Use synthetic ANP analogs with D-amino acid substitutions to enhance half-life in pharmacokinetic studies .
Data Contradictions and Resolution
Q. Why do studies report conflicting effects of ANP (1-28) on glomerular filtration rate (GFR)?
ANP increases GFR in healthy subjects by dilating afferent arterioles, but this effect may be blunted in chronic kidney disease (CKD) due to NPR-A receptor downregulation. To clarify:
Q. How can researchers reconcile variable ANP (1-28) efficacy in heart failure models?
ANP’s vasodilatory effects are beneficial in acute heart failure but may exacerbate hypotension in chronic settings. Stratify studies by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
